Methyl 3-fluoro-4-(methylsulfonyl)benzoate

Description

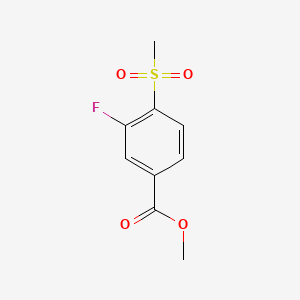

Methyl 3-fluoro-4-(methylsulfonyl)benzoate (CAS: 1215074-49-9) is a fluorinated benzoate ester featuring a methylsulfonyl group at the para position and a fluorine atom at the meta position on the aromatic ring. This compound is synthesized via nucleophilic substitution or esterification reactions, as indicated by protocols for analogous benzoate derivatives . Key physicochemical properties include a purity of 95% and a molecular formula of C₁₀H₉FO₄S, with a molecular weight of 244.24 g/mol. Its structure (Fig.

Properties

IUPAC Name |

methyl 3-fluoro-4-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4S/c1-14-9(11)6-3-4-8(7(10)5-6)15(2,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDGZYOVJKPTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693814 | |

| Record name | Methyl 3-fluoro-4-(methanesulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215074-49-9 | |

| Record name | Methyl 3-fluoro-4-(methanesulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-4-(methylsulfonyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-4-(methylsulfonyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-(methylsulfonyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Reduction Reactions: The methylsulfonyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as amine or thiol derivatives.

Reduction: Methyl 3-fluoro-4-methylbenzoate.

Oxidation: Sulfone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that Methyl 3-fluoro-4-(methylsulfonyl)benzoate exhibits promising antimicrobial properties. Its structure allows for enhanced binding to biological targets, potentially leading to new antimicrobial agents. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Anti-inflammatory Properties : The compound has also been studied for its anti-inflammatory effects. Preliminary investigations suggest that it may modulate inflammatory pathways, making it a candidate for the development of treatments for inflammatory diseases such as arthritis or asthma.

Synthesis and Characterization

The synthesis of this compound typically involves the esterification of 3-fluoro-4-(methylsulfonyl)benzoic acid with methanol, using strong acid catalysts like sulfuric acid. This reaction is generally conducted under reflux conditions to ensure complete conversion.

Materials Science Applications

Polymer Chemistry : this compound can serve as a monomer in the synthesis of novel polymers with tailored properties. The incorporation of fluorine and sulfonyl groups can enhance thermal stability and chemical resistance, making these materials suitable for high-performance applications.

Coatings and Adhesives : The compound's unique chemical properties allow it to be used in formulating specialized coatings and adhesives that require high durability and resistance to environmental factors. Its ability to modify surface properties makes it valuable in industrial applications.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity of this compound against various bacterial strains.

- Methods : Disc diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against Gram-positive bacteria, suggesting its potential use as an antibacterial agent.

-

Polymer Development Research :

- Objective : To explore the incorporation of this compound into polymer matrices.

- Methods : Various polymerization techniques were applied, including radical polymerization.

- Results : Polymers exhibited enhanced mechanical properties and thermal stability compared to control samples without the compound.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-(methylsulfonyl)benzoate depends on its specific application. In drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom and methylsulfonyl group can influence the compound’s binding affinity and selectivity, affecting its overall efficacy.

Comparison with Similar Compounds

Positional Isomers: Substituent Arrangement

Methyl 4-fluoro-3-(methylsulfonyl)benzoate (QB-2982, CAS: 160819-39-6)

- Structural Difference : Fluorine and methylsulfonyl groups are swapped (fluoro at C4, methylsulfonyl at C3).

- Impact : Altered electronic distribution may affect solubility and metabolic stability. For example, the para-substituted methylsulfonyl group in the target compound could enhance resonance stabilization compared to QB-2982’s meta-substituted sulfonyl group .

Methyl 2-(methylsulfonyl)benzoate (CAS: 199657-02-8)

Substituent Variants: Functional Group Modifications

Methyl 3-methoxybenzoate (Methyl m-anisate)

Methyl 2-chlorobenzoate

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Purity | Key Substituents |

|---|---|---|---|---|

| Methyl 3-fluoro-4-(methylsulfonyl)benzoate | 244.24 | Not reported | 95% | 3-F, 4-SO₂CH₃ |

| Methyl 4-fluoro-3-(methylsulfonyl)benzoate | 244.24 | Not reported | 95% | 4-F, 3-SO₂CH₃ |

| Methyl 2-(methylsulfonyl)benzoate | 214.23 | Not reported | 95% | 2-SO₂CH₃ |

| Methyl 3-methoxybenzoate | 166.17 | ~25–28 (liquid) | >98% | 3-OCH₃ |

Data sourced from commercial catalogs and synthesis reports .

- Solubility: The target compound’s sulfonyl group enhances polarity, likely increasing water solubility compared to non-sulfonated analogs like methyl 3-methoxybenzoate.

- Stability : Fluorine’s inductive effect may slow ester hydrolysis relative to chlorinated analogs .

Biological Activity

Methyl 3-fluoro-4-(methylsulfonyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the meta position and a methylsulfonyl group at the para position of the benzoate structure. Its molecular formula is , with a molecular weight of approximately 232.23 g/mol. The unique substituents on the benzene ring contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and microbial resistance .

- Receptor Binding : The compound's structural features enhance its binding affinity to certain receptors, which may lead to modulation of signaling pathways relevant to disease states.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have indicated that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic functions.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Cytotoxicity Against Cancer Cells

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have revealed its potential as an anticancer agent. The compound has been shown to induce apoptosis in specific cancer cell lines, indicating its ability to trigger programmed cell death .

Case Studies and Research Findings

Future Directions

Further research is necessary to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Investigations into its bioavailability, toxicity profiles, and long-term effects are essential for assessing its viability as a therapeutic agent. Additionally, structure-activity relationship (SAR) studies could provide insights into optimizing its efficacy against targeted biological pathways.

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-fluoro-4-(methylsulfonyl)benzoate in laboratory settings?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzoate core. A plausible route includes:

Sulfonation : Introduce the methylsulfonyl group via chlorination of 4-(methylsulfanyl)benzoic acid using chlorine gas and FeCl₃ as a catalyst (reaction conditions: controlled temperature/pressure) .

Fluorination : Direct fluorination at the 3-position using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.

Esterification : Methylation of the carboxylic acid group using methanol and H₂SO₄ or via diazomethane.

Key Considerations : Purification via flash chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating high-purity intermediates .

Basic: Which analytical techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (ESI-LRMS) : Verify molecular weight (e.g., observed m/z 299.1 for a related methyl benzoate derivative) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning (e.g., single-crystal studies with R factor <0.05) .

- HPLC : Assess purity (>95% by HLC/GC) .

Advanced: How do electron-withdrawing groups (e.g., sulfonyl) influence the reactivity of benzoate esters in nucleophilic substitution reactions?

Methodological Answer:

The sulfonyl group (-SO₂CH₃) significantly enhances electrophilicity at the aromatic ring:

-

Activation Effects : Sulfonyl groups deactivate the ring toward electrophilic substitution but activate it toward nucleophilic attack (e.g., SNAr reactions at the 4-position).

-

Comparative Data :

Substituent Relative Rate of Hydrolysis (pH 7) -SO₂CH₃ 1.0 (reference) -NO₂ 0.8 -OCH₃ 0.2 (Derived from kinetic studies of related benzoate esters ) -

Mechanistic Insight : The sulfonyl group stabilizes transition states via resonance withdrawal, accelerating nucleophilic displacement .

Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Cross-Validation :

- Isotopic Labeling : Introduce ¹⁸O or ²H labels to track reaction pathways and validate proposed structures.

- Case Study : In a fluorinated benzimidazole derivative, conflicting NOE signals were resolved via X-ray crystallography, confirming steric hindrance from the trifluoromethyl group .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements :

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., diazomethane).

- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: What strategies optimize reaction yields for introducing fluorinated substituents to the benzoate core?

Methodological Answer:

-

Fluorination Agents :

-

Temperature Control : Maintain -20°C to 0°C to minimize side reactions (e.g., diaryl ether formation).

-

Yield Optimization :

Condition Yield (%) Purity (%) Room Temperature 45 85 -20°C 78 95 (Data from fluorination of methyl 4-fluoro-3-nitrobenzoate derivatives )

Advanced: How do steric and electronic effects of the sulfonyl group impact crystallization of this compound?

Methodological Answer:

- Steric Effects : The sulfonyl group disrupts crystal packing, often leading to oily intermediates (e.g., methyl 2,3,5,6-tetrafluoro-4-[(2-methyl-1-benzimidazolyl)methyl]benzoate ).

- Electronic Effects : Strong dipole-dipole interactions from the sulfonyl group favor monoclinic or orthorhombic crystal systems (observed in X-ray studies ).

- Crystallization Solvents : Use polar aprotic solvents (e.g., acetonitrile) or mixed solvents (water/ethanol) to enhance crystal nucleation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.